molecular formula C17H23Br2N3O3 B11551917 (3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide

(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide

Cat. No.: B11551917
M. Wt: 477.2 g/mol
InChI Key: XGHPKWUMIQSNEL-CIAFOILYSA-N
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Description

(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage and dibromo-substituted phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Introduction of the dibromo-substituted phenoxy group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a dibromoalkane.

    Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(sec-butyl)-3-{[(2,4-dichloro-5-methylphenoxy)acetyl]hydrazono}butanamide
  • (3E)-N-(sec-butyl)-3-{[(2,4-difluoro-5-methylphenoxy)acetyl]hydrazono}butanamide

Uniqueness

The uniqueness of (3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide lies in its dibromo-substituted phenoxy group, which can impart distinct chemical and biological properties compared to its dichloro or difluoro analogs

Properties

Molecular Formula

C17H23Br2N3O3

Molecular Weight

477.2 g/mol

IUPAC Name

(3E)-N-butan-2-yl-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C17H23Br2N3O3/c1-5-11(3)20-16(23)7-12(4)21-22-17(24)9-25-15-6-10(2)13(18)8-14(15)19/h6,8,11H,5,7,9H2,1-4H3,(H,20,23)(H,22,24)/b21-12+

InChI Key

XGHPKWUMIQSNEL-CIAFOILYSA-N

Isomeric SMILES

CCC(C)NC(=O)C/C(=N/NC(=O)COC1=C(C=C(C(=C1)C)Br)Br)/C

Canonical SMILES

CCC(C)NC(=O)CC(=NNC(=O)COC1=C(C=C(C(=C1)C)Br)Br)C

Origin of Product

United States

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